N-{3'-acetyl-1-[2-(diethylamino)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
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Overview
Description
N-[4-Acetyl-1’-[2-(diethylamino)ethyl]-5’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole and thiadiazole rings in its structure suggests potential biological activities, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Acetyl-1’-[2-(diethylamino)ethyl]-5’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives.
Spiro Compound Formation: The indole and thiadiazole rings are then connected through a spiro linkage, typically involving a cyclization reaction.
Acetylation and Diethylaminoethyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-Acetyl-1’-[2-(diethylamino)ethyl]-5’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-Acetyl-1’-[2-(diethylamino)ethyl]-5’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-Acetyl-1’-[2-(diethylamino)ethyl]-5’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole and thiadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to a range of biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan.
Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole-2-thiol and 2-amino-1,3,4-thiadiazole.
Uniqueness
N-[4-Acetyl-1’-[2-(diethylamino)ethyl]-5’-methyl-2’-oxospiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide is unique due to its spiro linkage, which imparts distinct chemical and biological properties. The combination of indole and thiadiazole rings in a single molecule also enhances its potential for diverse biological activities.
Properties
CAS No. |
727999-46-4 |
---|---|
Molecular Formula |
C20H27N5O3S |
Molecular Weight |
417.5g/mol |
IUPAC Name |
N-[4-acetyl-1'-[2-(diethylamino)ethyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
InChI |
InChI=1S/C20H27N5O3S/c1-6-23(7-2)10-11-24-17-9-8-13(3)12-16(17)20(18(24)28)25(15(5)27)22-19(29-20)21-14(4)26/h8-9,12H,6-7,10-11H2,1-5H3,(H,21,22,26) |
InChI Key |
AWIQZFLTRWEGHB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)C)C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)C)C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C |
Origin of Product |
United States |
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